molecular formula C8H15ClN4O B1378591 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride CAS No. 1461709-27-2

2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride

Cat. No. B1378591
CAS RN: 1461709-27-2
M. Wt: 218.68 g/mol
InChI Key: PMOJVGMIGLHKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride, also known as AZT-HCl, is an organic compound that has been used in scientific research for many years. It is a white crystalline solid with a molecular weight of 256.73 g/mol. AZT-HCl has been used in a wide range of applications, including biochemical and physiological studies, drug development, and laboratory experiments.

Scientific Research Applications

Anticancer Agent Development

The triazole ring present in this compound is a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents. Triazole derivatives have been shown to exhibit promising cytotoxic activities against various cancer cell lines . The azetidinyl group could potentially enhance the compound’s ability to interact with biological targets, improving its efficacy as an anticancer agent.

Antimicrobial Activity

Compounds with a triazole moiety, such as the one , have been studied for their antimicrobial properties. They can act against a broad spectrum of bacteria and fungi, often by inhibiting the synthesis of essential components of the microbial cell wall . This compound could be a valuable addition to the arsenal of antimicrobial agents.

Antiviral Research

The triazole derivatives are also explored for their antiviral capabilities. They can be designed to mimic nucleobases, which allows them to interfere with viral replication processes. This compound’s structure suggests potential applications in the development of antiviral drugs .

properties

IUPAC Name

2-[1-(azetidin-3-yl)triazol-4-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-8(2,13)7-5-12(11-10-7)6-3-9-4-6;/h5-6,9,13H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOJVGMIGLHKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Reactant of Route 2
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Reactant of Route 3
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Reactant of Route 4
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Reactant of Route 5
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Reactant of Route 6
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.